Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H23NO5S and a molecular weight of 293.38 g/mol . This compound is characterized by its tert-butyl ester group, azetidine ring, and methanesulfonyloxy functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylazetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
tert-butyl 3,3-dimethylazetidine-1-carboxylate+methanesulfonyl chloride→tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyloxy group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for this compound.
Major Products Formed
Nucleophilic substitution: Substituted azetidines with various functional groups.
Hydrolysis: 2-[(Methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylic acid.
Reduction: 2-[(Methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-methanol.
Scientific Research Applications
Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Medicine: It is utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate primarily involves its reactivity towards nucleophiles. The methanesulfonyloxy group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various substrates, leading to the formation of new chemical bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3,3-dimethylazetidine-1-carboxylate: Lacks the methanesulfonyloxy group, making it less reactive in nucleophilic substitution reactions.
tert-butyl 2-[(tosyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate: Contains a tosyloxy group instead of a methanesulfonyloxy group, which can affect its reactivity and the types of nucleophiles it can react with.
Uniqueness
Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate is unique due to its combination of a highly reactive methanesulfonyloxy group and a stable azetidine ring. This combination allows for selective modifications of substrates, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-2-(methylsulfonyloxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-11(2,3)18-10(14)13-8-12(4,5)9(13)7-17-19(6,15)16/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXHNACSTVXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1COS(=O)(=O)C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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